Mycophenolate triethylamine

Description

Overview of Mycophenolic Acid and its Derivatives as Pharmaceutical Research Targets

Mycophenolic acid (MPA) is a well-characterized compound with a range of biological activities, including immunosuppressive, antifungal, antiviral, and antitumor properties. nih.govmostwiedzy.pl It functions as a non-competitive and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides. nih.govmostwiedzy.pl This mechanism is particularly effective in inhibiting the proliferation of lymphocytes, which are highly dependent on this pathway. tandfonline.comtocris.com

Due to its potent immunosuppressive effects, MPA and its derivatives are extensively used in clinical settings, primarily to prevent the rejection of transplanted organs. nih.govversusarthritis.org Two of the most prominent derivatives are mycophenolate mofetil (MMF) and mycophenolate sodium (MPS). mostwiedzy.pl MMF is a prodrug that is hydrolyzed by esterases in the body to release the active MPA. tocris.com This esterification significantly improves the bioavailability of MPA. mostwiedzy.pl

Despite their efficacy, MPA and its derivatives can cause side effects. nih.govmostwiedzy.pl This has spurred ongoing research to develop new analogs and derivatives of MPA with improved therapeutic profiles, such as enhanced efficacy and reduced toxicity. nih.govresearchgate.net The search for novel MPA derivatives continues to be an active area of pharmaceutical research, with studies exploring various modifications to the MPA structure to create new potential drug candidates. researchgate.netnih.gov

Significance of Reagents and Intermediates in Pharmaceutical Chemical Research

Chemical intermediates are the foundational components in the synthesis of active pharmaceutical ingredients (APIs). mlunias.commetouris.com They are the molecular "building blocks" that undergo a series of chemical reactions to form the final complex structure of a drug. mlunias.comchemoxpharma.com The quality and purity of these intermediates are paramount, as any impurities can be carried through to the final API, potentially affecting its safety and efficacy. metouris.com

The use of well-defined intermediates offers several advantages in pharmaceutical manufacturing. It allows for greater flexibility in the synthetic process, enabling chemists to optimize reaction pathways to achieve high-purity APIs and increase yields. mlunias.com By streamlining production processes and reducing the number of reaction steps, the use of appropriate intermediates can also contribute to cost-effective manufacturing. mlunias.commetouris.com

Furthermore, the development of novel intermediates can pave the way for the creation of new and innovative APIs. metouris.com The ability to customize intermediates allows for the production of specialized medications tailored to specific therapeutic needs. metouris.com Therefore, intermediates are indispensable to the pharmaceutical supply chain, from research and development to large-scale production. mlunias.commetouris.com

Role of Triethylamine (B128534) in Mycophenolate-Related Chemistry

Triethylamine ((C2H5)3N) is a common organic base frequently used in chemical synthesis. nih.gov In the context of mycophenolate chemistry, triethylamine plays a crucial role as a reagent in the synthesis of mycophenolate derivatives, particularly in the formation of esters and amides.

One of the key applications of triethylamine is in the synthesis of Mycophenolate Mofetil (MMF). In a patented process, mycophenolic acid is reacted with triethylamine to form mycophenolate triethylamine, an amine salt intermediate. google.comgoogle.com This intermediate is then reacted with a halogenating agent, such as thionyl chloride, and subsequently with 2-morpholinoethanol (B138140) to produce MMF. google.comgoogle.com This method is reported to prevent the formation of dimer impurities, leading to a higher purity of the final product. google.com

Triethylamine is also utilized as a base in other synthetic modifications of mycophenolic acid. For instance, it is used in coupling reactions to create ester and amide derivatives. tandfonline.comnih.gov In these reactions, triethylamine acts as a proton scavenger, facilitating the reaction between the carboxylic acid group of mycophenolic acid and an alcohol or amine. For example, in the synthesis of certain MPA conjugates, triethylamine is used in conjunction with a coupling agent to facilitate the esterification process. tandfonline.com It is also employed in HPLC analysis of mycophenolate mofetil and its related substances, where it is used to adjust the pH of the mobile phase. researchgate.net

The use of triethylamine as a base is a common strategy in organic synthesis to facilitate reactions that produce acidic byproducts. Its basicity and solubility in organic solvents make it a versatile reagent in the synthesis of a wide range of pharmaceutical compounds.

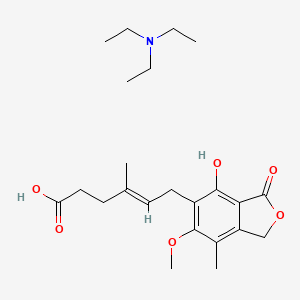

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

66341-85-3 |

|---|---|

Molecular Formula |

C23H35NO6 |

Molecular Weight |

421.5 g/mol |

IUPAC Name |

N,N-diethylethanamine;(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid |

InChI |

InChI=1S/C17H20O6.C6H15N/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;1-4-7(5-2)6-3/h4,20H,5-8H2,1-3H3,(H,18,19);4-6H2,1-3H3/b9-4+; |

InChI Key |

UCVFIGBNEJKUIA-JOKMOOFLSA-N |

Isomeric SMILES |

CCN(CC)CC.CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O |

Canonical SMILES |

CCN(CC)CC.CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O |

Origin of Product |

United States |

Chemical Synthesis Research Involving Mycophenolate Triethylamine and Triethylamine As a Reagent

Strategies for Mycophenolate Mofetil Synthesis Utilizing Triethylamine (B128534)

The synthesis of Mycophenolate Mofetil (MMF), an important immunosuppressive agent, has been optimized through various strategies that employ triethylamine. This tertiary amine plays a multifaceted role as a base, a salt-former, and a factor in enhancing reaction outcomes.

Triethylamine as an Organic Base in Esterification Reactions

Triethylamine (Et₃N) is a commonly employed organic base in the synthesis of esters, including Mycophenolate Mofetil. google.compatsnap.com Its primary function in these reactions is to act as a proton scavenger. In esterification processes that proceed via an acid chloride intermediate, such as the reaction of mycophenolic acid chloride with 2-morpholinoethanol (B138140), triethylamine neutralizes the hydrochloric acid (HCl) byproduct formed. This neutralization is critical as it drives the reaction equilibrium toward the formation of the desired ester product and prevents potential acid-catalyzed side reactions. google.com The use of an organic base like triethylamine is a common strategy in organic synthesis to facilitate reactions that produce acidic byproducts. google.comjmaterenvironsci.com

Formation and Utilization of Mycophenolic Acid Triethylamine Salt as an Intermediate

A key innovation in the synthesis of MMF is the intentional formation of a mycophenolic acid triethylamine salt as a distinct intermediate. google.comgoogle.com This process involves reacting mycophenolic acid with triethylamine in a suitable solvent, such as ethyl acetate. justia.com The reaction yields a white, powdered triethylamine salt of mycophenolate. justia.com

This salt can be isolated or used directly in a "one-pot" reaction sequence. google.comjustia.com The formation of this intermediate is the first step in a process that then involves halogenation of the salt, followed by esterification with 2-morpholinoethanol to produce MMF. google.comjustia.com This method is designed to fundamentally block the generation of impurities that can arise during the direct halogenation of mycophenolic acid itself. google.comjustia.com The conversion of the mycophenolic acid triethyl amine salt into mycophenolate mofetil can be performed by stirring the salt with 2-morpholino-ethanol in a solvent like o-xylene (B151617) at elevated temperatures. google.com

Table 1: Stepwise Synthesis of Mycophenolate Mofetil via Triethylamine Salt Intermediate

This table outlines a typical reaction sequence as described in patent literature.

| Step | Reactants | Reagents/Solvents | Product | Source |

|---|---|---|---|---|

| 1. Salt Formation | Mycophenolic Acid | Triethylamine, Ethyl Acetate | Mycophenolic Acid Triethylamine (white powder) | justia.com |

| 2. Halogenation & Esterification | Mycophenolic Acid Triethylamine, 2-morpholinoethanol | Thionyl Chloride, Ethyl Acetate | Mycophenolate Mofetil | justia.com |

Impact of Triethylamine on Reaction Efficiency and Product Purity in Synthesis

The strategy of using a mycophenolic acid triethylamine salt intermediate has a significant positive impact on the efficiency and purity of MMF synthesis. This method is reported to produce MMF with a purity of 99.8% or higher, with levels of unreacted mycophenolic acid below 0.1%. google.comjustia.com

A primary advantage is the prevention of dimer formation and other impurities that are difficult to remove and often generated in conventional methods involving mycophenolic acid chloride. google.comgoogle.com By first forming the amine salt, the subsequent halogenation step is cleaner, minimizing the production of byproducts. google.com This leads to a high-purity final product that may not require additional, complex purification steps, making the process more efficient and suitable for industrial-scale production. google.com HPLC analysis of reaction mixtures confirms that when the triethylamine salt intermediate is used, the presence of dimers and other impurities is not detected, in contrast to older methods. google.com

Table 2: Purity of Mycophenolate Mofetil in Different Synthesis Strategies

This table compares the purity outcomes of synthesis with and without the triethylamine salt intermediate.

| Synthesis Strategy | Reported Purity | Key Impurities Avoided | Source |

|---|---|---|---|

| Via Mycophenolic Acid Triethylamine Salt | ≥99.8% | Dimers and other halogenation byproducts | google.comjustia.com |

| Conventional Method (via Mycophenolic Acid Chloride) | Lower purity (impurities generated) | Dimers and other impurities that are difficult to remove | google.comgoogle.com |

Synthesis of Novel Mycophenolic Acid Prodrugs and Analogues with Triethylamine

The utility of triethylamine extends beyond MMF synthesis to the creation of other esters and prodrugs of mycophenolic acid (MPA), aimed at achieving localized immunosuppression or other therapeutic goals.

Triethylamine in the Formation of Mycophenolic Acid Esters

Triethylamine serves as a crucial base in the synthesis of various novel MPA ester prodrugs. For instance, in the creation of a nitrobenzyl ether prodrug, MPA is reacted with p-nitrobenzyl chloride in the presence of triethylamine to yield the desired ester. nih.gov This demonstrates its role in facilitating the coupling of MPA with different promoieties to create new chemical entities. The synthesis of a range of MPA derivatives, including ester conjugates with naturally occurring phenols, also relies on standard esterification protocols where a base like triethylamine is essential for activating the carboxylic acid or scavenging acid byproducts. nih.govmostwiedzy.pl

Optimization of Synthetic Conditions with Triethylamine as a Catalyst/Base

Optimizing synthetic conditions is key to maximizing the yield and purity of MPA derivatives. In these reactions, triethylamine's role as a base is a critical parameter. The amount of triethylamine used can influence the reaction's success; for MMF synthesis, an amount of 1-2 equivalents relative to mycophenolic acid is preferred. google.comjustia.com

Advanced Analytical Methodologies for Mycophenolate Derivatives Employing Triethylamine

High-Performance Liquid Chromatography (HPLC) Method Development

The development of HPLC methods for mycophenolate derivatives often involves the strategic use of triethylamine (B128534) to achieve optimal analytical performance. Its role extends from modifying the mobile phase to controlling the pH and improving chromatographic resolution.

The optimization of the mobile phase is a critical step in developing a successful HPLC method. For the analysis of mycophenolate mofetil (MMF), a common approach involves a mobile phase consisting of a triethylamine buffer and an organic modifier, typically acetonitrile (B52724). The ratio of these components is meticulously adjusted to achieve the desired separation.

Research has demonstrated the efficacy of various compositions. For instance, a mobile phase comprising 0.3% triethylamine in water, with the pH adjusted to 5.3 using orthophosphoric acid, mixed with acetonitrile has been successfully used. In some methods, a gradient elution is employed, starting with a higher proportion of the aqueous triethylamine buffer and gradually increasing the concentration of acetonitrile. Another established isocratic method utilizes a phosphate (B84403) buffer (0.03 M) containing 1 mL of triethylamine per 1000 mL of buffer, with the pH adjusted to 2.9, mixed with acetonitrile in a 60:40 v/v ratio. The selection of the final mobile phase composition is based on achieving a balance between adequate retention of the analyte, good resolution from potential impurities, and a reasonable run time.

Below is a table summarizing examples of optimized mobile phase compositions used in the HPLC analysis of mycophenolate mofetil.

| Mobile Phase Component A | Mobile Phase Component B | Ratio (A:B) or Gradient | pH | Reference |

| 0.3% Triethylamine in water | Acetonitrile | Gradient | 5.3 | core.ac.uk |

| 0.3% Triethylamine in water | Acetonitrile | 70:30 (v/v) | 5.3 | google.com |

| 0.03 M Phosphate buffer with 0.1% Triethylamine | Acetonitrile | 60:40 (v/v) | 2.9 | vixra.org |

| 0.1% v/v Triethylamine in water | Acetonitrile | Gradient | 6.0 | ucl.ac.uk |

Triethylamine plays a pivotal role in controlling the pH of the mobile phase, which is crucial for the analysis of ionizable compounds like mycophenolic acid. Mycophenolate mofetil has pKa values of 5.6 for the morpholino group and 8.5 for the phenolic group. vixra.org By acting as a base, triethylamine helps to maintain a consistent pH, which in turn controls the ionization state of the analyte and any residual silanol (B1196071) groups on the silica-based stationary phase. obrnutafaza.hr

The acidic silanol groups on the surface of the stationary phase can cause undesirable interactions with basic analytes, leading to peak tailing and poor resolution. researchgate.netresearchgate.net Triethylamine, being a competing base, can effectively mask these silanol groups, minimizing these secondary interactions. researchgate.netnih.gov This results in significantly improved peak symmetry and enhanced chromatographic resolution. The adjustment of the mobile phase pH with an acid, such as phosphoric acid or acetic acid, in the presence of triethylamine allows for fine-tuning of the separation selectivity. vixra.orgucl.ac.uk For instance, adjusting the pH to a value such as 2.9, 4.2, or 5.3 has been shown to be effective in different validated methods for mycophenolate analysis. google.comijpcsonline.comresearchgate.net

The concentration of triethylamine in the mobile phase has a direct impact on the retention characteristics of mycophenolate derivatives. Generally, an increase in the concentration of triethylamine leads to a decrease in the retention time of the analyte. researchgate.net This is because the triethylamine molecules compete more effectively with the analyte for interaction with the stationary phase, particularly the active silanol sites.

One study investigating the effect of triethylamine concentration on the retention of enantiomers found that increasing the concentration from 3.55 mM to 10.65 mM resulted in lower retention. researchgate.net While this study was not on mycophenolate itself, the principle is broadly applicable in reversed-phase HPLC. By suppressing the ionization of the analyte and interactions with the stationary phase, a higher concentration of triethylamine can lead to faster elution. researchgate.net Therefore, the optimization of triethylamine concentration is a critical parameter to control the retention time and achieve the desired separation within an appropriate analysis time. It is important to find an optimal concentration, as excessively high levels can potentially affect the column's longevity and interfere with UV detection at lower wavelengths. obrnutafaza.hr

High-Performance Thin-Layer Chromatography (HPTLC) Applications

HPTLC offers a viable alternative to HPLC for the quantification of mycophenolate derivatives, providing advantages in terms of sample throughput and cost-effectiveness. The inclusion of triethylamine in the solvent system is also beneficial in this technique.

In HPTLC, the composition of the mobile phase, or solvent system, is paramount for achieving good separation. For the analysis of mycophenolate mofetil, a solvent system containing acetonitrile, triethylamine, and glacial acetic acid has been successfully developed and validated. ijpcsonline.com A specific optimized ratio of acetonitrile: triethylamine: glacial acetic acid (9:1:0.1 v/v/v) was found to produce compact bands and a suitable Rf value of 0.58 ± 0.02. ijpcsonline.com

The optimization of such a system involves a systematic approach. Acetonitrile serves as the main developing solvent. Triethylamine is added as a basic modifier to improve peak shape by minimizing interactions with the acidic silica (B1680970) gel stationary phase, thus preventing streaking. ijpcsonline.com Glacial acetic acid is included to fine-tune the polarity of the mobile phase and can help in achieving better spot definition. The proportions of these components are adjusted through trial and error to obtain the best possible resolution and band shape. In another HPTLC method, a triethylamine buffer with a pH of 5.3 was used in combination with acetonitrile in a 20:80 (v/v) ratio, demonstrating the versatility of triethylamine's application in different buffer systems for HPTLC analysis of mycophenolate mofetil. researchgate.net

Method Validation in Mycophenolate Analytical Research

Any newly developed analytical method must be validated to ensure its reliability, accuracy, and precision for its intended purpose. The validation of HPLC and HPTLC methods for mycophenolate derivatives that employ triethylamine is performed in accordance with the International Council for Harmonisation (ICH) guidelines.

The validation process typically assesses several key parameters, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

For HPLC methods analyzing mycophenolate, linearity is often established over a concentration range, for example, from 10-100 μg/mL, with a high correlation coefficient (r² > 0.99). ijpcsonline.com Accuracy is determined through recovery studies, with results typically falling within the range of 98-102%. researchgate.net Precision is evaluated by analyzing multiple replicates, and the relative standard deviation (%RSD) is expected to be low.

Similarly, for HPTLC methods, linearity has been demonstrated in ranges such as 200-800 ng/band with a regression coefficient (r²) of 0.9964. ijpcsonline.com The LOD and LOQ for this HPTLC method were found to be 20 ng/band and 60 ng/band, respectively. ijpcsonline.com Accuracy, determined by the standard addition method, shows good recovery. ijpcsonline.com The successful validation of these methods confirms their suitability for routine quality control analysis of mycophenolate mofetil in bulk and pharmaceutical formulations. ijpcsonline.com

A summary of typical validation parameters for a mycophenolate mofetil analytical method is presented in the table below.

| Validation Parameter | Typical Acceptance Criteria/Results |

| Specificity | No interference from excipients or degradation products at the analyte's retention time/Rf value. |

| Linearity (r²) | ≥ 0.99 |

| Range | Defined concentration interval where the method is precise, accurate, and linear. |

| Accuracy (% Recovery) | Typically between 98.0% and 102.0%. |

| Precision (% RSD) | Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | The method remains unaffected by small, deliberate variations in method parameters (%RSD of results should be low). |

Evaluation of Analytical Method Specificity and Linearity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the analysis of mycophenolate mofetil, specificity is demonstrated by showing that there is no interference from placebo or known impurities at the retention time of the main peak. For instance, in one HPLC method, the analysis of a placebo solution spiked with the analyte confirmed the absence of interfering peaks.

Linearity demonstrates the proportionality of the analytical method's response to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standard solutions of varying concentrations and plotting the instrument response against the concentration. The linearity is then expressed by the correlation coefficient (r²) of the calibration curve. For mycophenolate mofetil, linearity has been established over various concentration ranges.

Table 1: Linearity Data for Mycophenolate Mofetil Analytical Methods

| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Analytical Method | Reference |

|---|---|---|---|

| 10-50 | 0.9999 | RP-HPLC | |

| 10-50 | 0.9995 | UV-Spectroscopy |

Assessment of Analytical Method Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding a known amount of the analyte to a placebo formulation and calculating the percentage of the analyte recovered. For mycophenolate mofetil, accuracy is typically assessed at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The acceptance criterion for recovery is generally between 98.0% and 102.0%.

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). The precision of an analytical method for mycophenolate mofetil is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). The acceptance criterion for %RSD is typically not more than 2.0%.

Table 2: Accuracy and Precision Data for Mycophenolate Mofetil Analytical Methods

| Parameter | Specification | Finding | Analytical Method | Reference |

|---|---|---|---|---|

| Accuracy | Recovery: 98.0-102.0% | 99.990-100.014% mean recovery | UV-Spectroscopy | |

| Mean recovery: 96.2-102.7% | UPLC | |||

| Precision | %RSD < 2.0% | %RSD values for repeatability and intermediate precision were < 2% | UV-Spectroscopy |

Determination of Limits of Detection and Quantitation

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. These values are crucial for determining the sensitivity of an analytical method, particularly for the analysis of impurities. LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.

For mycophenolate mofetil, various analytical methods have demonstrated different levels of sensitivity. For example, a validated RP-HPLC method reported an LOD of 0.0521 µg/mL and an LOQ of 0.171 µg/mL.

Table 3: LOD and LOQ for Mycophenolate Mofetil Analytical Methods

| Parameter | Value (µg/mL) | Analytical Method | Reference |

|---|---|---|---|

| LOD | 0.0521 | RP-HPLC |

| LOQ | 0.171 | RP-HPLC | |

Purity Profiling and Impurity Characterization Methodologies

Impurity profiling is the identification and quantification of impurities in a drug substance. It is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final pharmaceutical product. For mycophenolate mofetil, various impurities can arise from the manufacturing process or degradation.

Methodologies for Detection and Quantification of Mycophenolate Impurities

High-performance liquid chromatography (HPLC) is the most common technique for the purity profiling of mycophenolate mofetil. A typical HPLC method for impurity analysis involves a C8 or C18 column with a gradient elution system. The mobile phase often consists of an aqueous buffer and an organic solvent like acetonitrile. Triethylamine is frequently added to the aqueous phase and the pH is adjusted to around 6 to improve the separation and peak shape of the impurities.

One patented HPLC method for quantifying impurities in mycophenolate mofetil specifies the following steps:

Preparation of a sample solution of mycophenolate mofetil in acetonitrile.

Injection of the sample onto a C8 HPLC column.

Elution with a gradient mixture of acetonitrile and water.

Addition of triethylamine and adjustment of the pH to approximately 6.

Measurement of the impurities using a UV detector, typically at 250 nm.

This method allows for the quantification of specific impurities, with mycophenolate mofetil having a retention time of about 20.8 minutes under these conditions. The amount of a particular impurity can be controlled to be within the range of about 0.01% to 0.1% area by HPLC. Some of the known impurities of mycophenolate mofetil include Mycophenolate Mofetil EP Impurity A, also known as O-Desmethyl Mycophenolate Mofetil. Advanced techniques like liquid chromatography coupled with quadrupole-time of flight mass spectrometry (Q-ToF LC-MS) are also used for the comprehensive characterization of process-related impurities and degradation products.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetonitrile |

| Mycophenolate mofetil |

| Mycophenolic acid |

| O-Desmethyl Mycophenolate Mofetil |

| Potassium dihydrogen phosphate |

Mechanistic Investigations of Triethylamine S Role in Mycophenolate Chemical Processes

Fundamental Acid-Base Chemistry in Organic Transformations

Triethylamine (B128534), a tertiary amine with the chemical formula N(CH₂)₃, is widely used in organic synthesis as a non-nucleophilic, sterically hindered organic base. wikipedia.orgbdmaee.net Its primary role in many reactions is to act as a proton scavenger. The basicity of an amine is quantified by the pKa of its conjugate acid; a higher pKa value for the conjugate acid corresponds to a stronger base. vcalc.commasterorganicchemistry.com The conjugate acid of triethylamine, the triethylammonium (B8662869) ion, has a pKa of approximately 10.75. vcalc.comchegg.comchegg.com This level of basicity is sufficient to neutralize strong acids generated during a reaction without being overly reactive to deprotonate weaker acidic protons, such as those on carbon atoms.

In the synthesis of esters or amides from highly reactive acyl chlorides, a stoichiometric amount of hydrogen chloride (HCl) is produced as a byproduct. chemeurope.com This acid must be neutralized for the reaction to proceed to completion. chemeurope.com Triethylamine reacts with the generated HCl to form triethylammonium chloride, a salt that is often insoluble in organic reaction solvents and can be easily removed by filtration. wikipedia.orgchemeurope.com This acid-scavenging function is critical in the preparation of mycophenolate mofetil from an activated mycophenolic acid derivative, such as its acyl chloride. By removing the acidic byproduct, triethylamine drives the equilibrium of the reaction toward the desired ester product. chemeurope.com

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₁₅N | bdmaee.net |

| Molar Mass | 101.19 g/mol | bdmaee.net |

| Appearance | Colorless liquid | wikipedia.org |

| pKa (of conjugate acid, Et₃NH⁺) | ~10.75 | wikipedia.orgvcalc.comchegg.com |

| Boiling Point | 88.6 to 89.8 °C | wikipedia.org |

| Solubility in Water | 112.4 g/L at 20 °C | wikipedia.org |

Catalytic Mechanisms of Triethylamine in Esterification Reactions

Beyond its role as an acid scavenger, triethylamine can actively participate in the catalytic cycle of esterification reactions, particularly those involving acyl chlorides. Two primary catalytic mechanisms are generally proposed: general base catalysis and nucleophilic catalysis. researchgate.netacs.org

General Base Catalysis: In this pathway, triethylamine functions as a Brønsted-Lowry base, deprotonating the alcohol reactant (e.g., 2-morpholinoethanol (B138140) in mycophenolate mofetil synthesis). fiveable.me This generates an alkoxide ion, which is a significantly stronger nucleophile than the neutral alcohol. fiveable.me The enhanced nucleophilicity of the alkoxide allows it to attack the electrophilic carbonyl carbon of the activated carboxylic acid (like mycophenolic acid chloride) more rapidly, accelerating the formation of the ester. fiveable.me This mechanism is supported by studies showing a large kinetic isotope effect when the alcohol's hydroxyl proton is replaced with deuterium, indicating that the breaking of the O-H bond is involved in the rate-determining step. researchgate.netacs.org

Nucleophilic Catalysis: Alternatively, triethylamine can act as a nucleophile, attacking the acyl chloride directly. fiveable.me This results in the formation of a highly reactive N-acylammonium salt intermediate. researchgate.net This intermediate is a potent acylating agent because the triethylammonium group is an excellent leaving group. The alcohol then attacks this activated intermediate, leading to the ester product and regenerating the triethylamine catalyst. researchgate.net While this mechanism is plausible, direct observation of the N-acylammonium intermediate can be challenging, though it has been detected via NMR spectroscopy in the absence of an alcohol. researchgate.netacs.org

In the synthesis of mycophenolate mofetil, a common industrial process involves the reaction of mycophenolic acid with thionyl chloride in the presence of triethylamine to form the acyl chloride in situ. google.com An improved process describes the formation of a mycophenolic acid triethylamine salt first, which then reacts with a halogenating agent like thionyl chloride. This method is reported to minimize the formation of dimeric and other impurities. google.com Following the activation step, the addition of 2-morpholinoethanol completes the esterification. google.com In this context, triethylamine plays a dual role: first in the formation of the amine salt intermediate, and second as an acid scavenger for the HCl produced during both the acyl chloride formation and the subsequent esterification. google.commdpi.com

Physico-Chemical Interactions in Chromatographic Systems with Triethylamine

Triethylamine is frequently used as a mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC) for the analysis of basic and acidic compounds, including mycophenolic acid and its derivatives. beakerlabs.co.uknih.gov Its function in chromatography is multifaceted, primarily aimed at improving peak shape and controlling analyte retention. researchgate.nethplc.today

The stationary phases in RP-HPLC columns, typically based on silica (B1680970), possess residual silanol (B1196071) groups (Si-OH) on their surface. researchgate.net These silanols can be acidic and, in their ionized form (Si-O⁻), can cause undesirable ionic interactions with basic analytes. chromforum.orgchromatographyonline.com This interaction leads to significant peak tailing, reduced column efficiency, and poor reproducibility. chromatographyonline.com Triethylamine addresses this issue through several mechanisms:

Silanol Masking: When added to the mobile phase, protonated triethylamine (Et₃NH⁺) acts as a "competing base." nih.gov It preferentially interacts with the ionized silanol groups on the stationary phase, effectively masking them from the analyte. hplc.todaychromforum.orgchromatographyonline.com This minimizes the secondary ionic interactions that cause peak tailing for basic compounds. researchgate.net

pH Modification: As a base, triethylamine helps to control and maintain a higher pH of the mobile phase. beakerlabs.co.uk By operating at a pH where basic analytes are in their neutral form, their retention on the nonpolar stationary phase can be increased, and interactions with silanols are reduced.

Ion-Pairing Agent: Triethylamine can also function as an ion-pairing reagent. tandfonline.comphenomenex.blogwelch-us.com In this role, the protonated triethylammonium cation forms an ion pair with an anionic analyte, such as the carboxylate of mycophenolic acid. This neutralizes the charge on the analyte, increasing its hydrophobicity and thus its retention on a C18 column. tandfonline.com Conversely, the presence of the triethylammonium cation in the mobile phase can decrease the retention time of cationic analytes by competing for interaction sites. tandfonline.comtandfonline.com

The concentration of triethylamine in the mobile phase must be carefully optimized, as high concentrations can interfere with UV detection and alter the fundamental properties of the column. beakerlabs.co.uktandfonline.com Modern, high-purity silica columns (Type B) have a much lower concentration of active silanol groups, sometimes reducing the need for additives like triethylamine. hplc.todaychromatographyonline.com

| Mechanism | Description | Effect on Chromatogram | Reference |

|---|---|---|---|

| Silanol Masking (Competing Base) | Protonated TEA interacts with negatively charged residual silanol groups on the silica surface. | Improves peak shape (reduces tailing) for basic analytes. | researchgate.nethplc.todaychromforum.org |

| pH Modifier | Increases and buffers the pH of the mobile phase. | Controls ionization state of analytes to modify retention. | beakerlabs.co.uk |

| Ion-Pairing Reagent | Forms a neutral ion pair with charged analytes (e.g., anionic drugs). | Increases retention of anionic analytes; decreases retention of cationic analytes. | tandfonline.comwelch-us.comtandfonline.com |

Influence of Triethylamine on Reaction Kinetics in Mycophenolate Synthesis

The catalytic roles of triethylamine in esterification, as described in section 4.2, directly impact the reaction kinetics.

By acting as a general base catalyst , triethylamine increases the concentration of the more reactive alkoxide nucleophile, which accelerates the rate-limiting nucleophilic attack step.

While specific kinetic studies detailing the rate law for mycophenolate mofetil synthesis as a function of triethylamine concentration are not widely published, the principles of catalysis dictate a direct relationship. For many amine-catalyzed reactions, the rate is found to be first-order with respect to the catalyst concentration. For instance, in the triethylamine-catalyzed Michael addition of benzenethiol, the reaction rate shows a first-order dependence on the concentration of triethylamine. researchgate.net A similar relationship can be inferred for mycophenolate esterification.

Emerging Research Areas and Future Perspectives in Mycophenolate Chemistry

Innovations in Green Chemistry Approaches for Mycophenolate Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. In the context of mycophenolate synthesis, this involves developing processes that reduce waste, use less hazardous solvents, and improve energy efficiency. Traditionally, syntheses involving triethylamine (B128534) have sometimes utilized chlorinated solvents. pharmtech.comunive.it A key development in green chemistry is the replacement of these traditional solvent systems. For example, research has demonstrated the successful substitution of a solvent system containing methylene (B1212753) chloride and triethylamine with a more environmentally friendly system using acetonitrile (B52724) and pyridine. pharmtech.com

Table 1: Comparison of Traditional vs. Green Chemistry Approaches in Syntheses Involving Amine Bases

| Feature | Traditional Approach | Green Chemistry Innovation |

| Solvents | Often utilizes chlorinated solvents like methylene chloride. pharmtech.com | Replacement with less hazardous solvents (e.g., acetonitrile) or solvent-free conditions. pharmtech.comunive.it |

| Catalysts | Relies on conventional bases like triethylamine. unive.it | Exploration of reusable or biodegradable catalysts, such as specific ionic liquids. unive.it |

| Waste Generation | Higher E-factor due to solvent use and byproducts. pharmtech.com | Reduced E-factor through solvent reduction and improved atom economy. pharmtech.com |

| Process Steps | May involve multiple steps for purification and isolation. pharmtech.com | Aims for one-pot syntheses to reduce operational steps and energy consumption. pharmtech.com |

Advancements in Automated and High-Throughput Analytical Techniques

The analysis of mycophenolate and its active metabolite, mycophenolic acid (MPA), has significantly evolved with the advent of automated and high-throughput techniques. droracle.airesearchgate.net These advancements are crucial for both quality control during synthesis and for pharmacokinetic studies. High-performance liquid chromatography (HPLC) combined with ultraviolet (UV) detection remains a suitable and precise method for routine therapeutic drug monitoring. droracle.airesearchgate.net

However, more advanced methods like isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) are preferred when feasible due to a lower risk of analytical interference. droracle.ai Furthermore, new enzymatic assays based on the activity of inosine (B1671953) monophosphate dehydrogenase (IMPDH), the pharmacological target of MPA, have been developed. nih.gov These enzymatic assays show an excellent correlation with LC-MS/MS and are adaptable to automated platforms, facilitating rapid analysis of a large number of samples. nih.gov Limited sampling strategies (LSS), which use a few concentration-time points to estimate the total drug exposure (AUC), are increasingly used, though their reliability can vary depending on the specific mycophenolate formulation. nih.govoup.com

Table 2: Modern Analytical Techniques for Mycophenolate Monitoring

| Technique | Principle | Throughput | Key Advantages |

| HPLC-UV | Chromatographic separation followed by UV light absorption detection. droracle.ai | Moderate | High precision, suitable for routine monitoring. droracle.ai |

| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for highly specific detection. droracle.ainih.gov | High | High specificity and sensitivity, reduced risk of interference. droracle.ai |

| Enzymatic Assay (IMPDH) | Measures MPA concentration based on its inhibition of the IMPDH enzyme. nih.gov | High | Excellent correlation with LC-MS/MS, easily automated. nih.gov |

| Immunoassay (EMIT) | Uses antibodies to detect and quantify MPA. nih.gov | High | Rapid and automated, but can sometimes overestimate MPA levels. nih.gov |

Computational Chemistry and Molecular Modeling for Triethylamine-Mediated Reactions

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the outcomes of complex chemical reactions. mit.edu In the context of reactions mediated by triethylamine, these computational approaches can elucidate reaction mechanisms, predict product formation, and guide the optimization of reaction conditions. mit.edumdpi.com For instance, Density Functional Theory (DFT) calculations can be employed to assess the conformational preferences of reactants and the energetic landscape of reaction pathways. mdpi.com

This predictive power allows researchers to screen potential substrates and catalysts in silico before undertaking expensive and time-consuming laboratory experiments. mit.edu By modeling the role of triethylamine as a base or catalyst, scientists can understand how it facilitates proton transfer, neutralizes acidic byproducts, and influences the stereoselectivity of a reaction. mdpi.comjmaterenvironsci.com This approach accelerates the development of novel synthetic routes and helps in designing more efficient processes for producing pharmaceuticals. mit.edu

Table 3: Applications of Computational Modeling in Triethylamine-Mediated Synthesis

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculating reaction energies and transition states. mdpi.com | Understanding reaction feasibility, mechanism, and kinetics. |

| Molecular Dynamics (MD) | Simulating the movement of molecules over time. | Analyzing solvent effects and conformational changes during the reaction. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems by treating the reactive center with high accuracy (QM) and the environment with lower accuracy (MM). | Studying enzyme-catalyzed reactions or reactions in complex solvent environments. |

| Virtual Screening | Computationally testing a large library of potential reactants or catalysts. mit.edu | Identifying promising candidates for synthesis before experimental work. mit.edu |

Exploration of Triethylamine's Role in Other Pharmaceutical Synthesis Pathways

Triethylamine is a versatile and widely used reagent in the synthesis of a broad range of pharmaceuticals beyond mycophenolate. alphachem.bizatamankimya.com Its primary function is as a base or catalyst in reactions that require the neutralization of an acid or the activation of a substrate. wikipedia.orgthieme-connect.com It is commonly employed in esterification and amidation reactions, particularly when starting from highly reactive acyl chlorides, where it acts as an acid scavenger for the hydrochloric acid byproduct. wikipedia.orgthieme-connect.com

Triethylamine also facilitates condensation reactions, dehydrohalogenation to form alkenes, and Swern oxidations. wikipedia.orgnus.edu.sg Its basicity and solubility in various organic solvents make it a valuable tool in the synthesis of diverse molecular scaffolds found in active pharmaceutical ingredients (APIs), including antibiotics, cardiovascular drugs, and anti-cancer agents. alphachem.bizatamankimya.com Its role extends to the production of quaternary ammonium (B1175870) compounds, which have applications as disinfectants and textile auxiliaries. atamankimya.comwikipedia.org The widespread use of triethylamine underscores its importance as a fundamental building block and facilitator in medicinal and industrial chemistry. atamankimya.com

Table 4: Key Roles of Triethylamine in Pharmaceutical Synthesis

| Reaction Type | Role of Triethylamine | Example Application Area |

| Esterification/Amidation | Acid scavenger (neutralizes HCl byproduct). wikipedia.org | Synthesis of esters and amides from acyl chlorides. wikipedia.org |

| Condensation Reactions | Base catalyst and acid neutralizer. wikipedia.org | Formation of C-N and C-O bonds. nus.edu.sg |

| Dehydrohalogenation | Promotes elimination of hydrogen halides. wikipedia.orgnus.edu.sg | Production of alkenes from alkyl halides. nus.edu.sg |

| Swern Oxidation | Base to facilitate the oxidation of alcohols. wikipedia.org | Conversion of alcohols to aldehydes or ketones. nus.edu.sg |

| Quaternary Ammonium Salt Formation | Alkylation of the amine. wikipedia.org | Synthesis of disinfectants and phase-transfer catalysts. atamankimya.com |

Q & A

Q. How is triethylamine employed in chromatographic analysis of mycophenolate-related compounds?

Triethylamine is critical in mobile phase preparation for HPLC methods to suppress peak tailing and improve resolution of polar compounds. For mycophenolate mofetil impurity profiling, a 0.3% triethylamine phosphate buffer (pH-adjusted) is used to enhance separation of related compounds like mycophenolic acid and acetylated derivatives. Method validation includes testing system suitability with spiked impurity standards and assessing linearity (e.g., r² ≥ 0.991) and detection limits .

Q. What role does triethylamine play in synthesizing mycophenolate intermediates?

Triethylamine acts as a base catalyst in acylation and esterification reactions, facilitating deprotonation of hydroxyl or carboxyl groups. For example, in mycophenolate mofetil synthesis, it neutralizes HCl generated during reaction steps, ensuring optimal pH for intermediate stability. Post-synthesis, triethylamine is removed via phase separation (water-triethylamine solubility studies at varying temperatures) and distillation .

Q. How can TLC with triethylamine optimize separation of mycophenolate derivatives?

Triethylamine basifies the mobile phase (e.g., hexane:ethyl acetate:triethylamine mixtures), reducing silica gel acidity and improving spot resolution. For eugenol analogs, a 5% triethylamine addition increased Rf differential between acetylated and non-acetylated forms by 0.3 units. Method development involves testing polarity gradients and visualizing under UV/iodine vapor .

Advanced Research Questions

Q. How do experimental design principles resolve contradictions in triethylamine-mediated reaction yields?

Flow chemistry studies using Design of Experiments (DoE) reveal that triethylamine concentration, residence time (0.5–3.5 min), and temperature (30–70°C) significantly impact reaction efficiency. For example, in nucleophilic substitutions, a 10% excess of triethylamine increased yield by 15% but caused emulsion formation during workup. Contradictions are resolved via Pareto analysis and response surface modeling .

Q. What methodologies address variability in triethylamine’s biological effects during preclinical studies?

Dose-response studies in controlled exposure chambers (e.g., 3.0–40.6 mg/m³ triethylamine for 4 hours) quantify neurovisual effects (e.g., contrast sensitivity reduction at 2.5% contrast). Data normalization to baseline measurements and ANOVA with post-hoc Tukey tests are used to distinguish acute vs. chronic exposure impacts .

Q. How is Quality-by-Design (QbD) applied to triethylamine-containing HPLC methods for mycophenolate analysis?

Central Composite Design optimizes mobile phase composition (acetonitrile:water with 0.01% triethylamine) and pH (6.5–7.5). Critical parameters include column type (C18, 250 mm × 4.6 mm) and flow rate (1 mL/min). Validation requires robustness testing (±0.1% triethylamine variation) and impurity quantification limits (e.g., 0.1% for related compound A) .

Data Contradiction and Optimization Challenges

Q. How to reconcile discrepancies in triethylamine’s solubility during purification?

Phase separation studies show triethylamine-water mutual solubility increases from 1.2% to 4.5% at 50°C, complicating recovery. Dual-tower distillation (simulated via Aspen Plus®) at 80°C and 1.5 bar achieves 98% purity. Contradictions between lab-scale and industrial designs are addressed by scaling factors (e.g., 10:1 reflux ratio) .

Q. What statistical tools resolve batch-to-batch variability in triethylamine-based syntheses?

Multivariate analysis (e.g., PCA) identifies outliers in reaction parameters (e.g., triethylamine purity ≥99.5% vs. 98%). Control charts (3σ limits) monitor intermediate purity, with root-cause analysis linking variability to moisture content (>0.1% water reduces yield by 8%) .

Safety and Compliance

Q. What protocols mitigate triethylamine’s health risks in laboratory settings?

OSHA guidelines mandate exposure limits (10 ppm TWA) and PPE (nitrile gloves, respirators). Ventilation systems must achieve ≥12 air changes/hour. Emergency protocols include eyewash stations and neutralization spills with citric acid .

Q. How are USP/NF specifications applied to triethylamine in pharmaceutical testing?

USP-grade triethylamine must meet purity (≥99.5% GC), water content (≤0.1%), and residue-on-evaporation (≤0.002%). Batch certification requires impurity profiling (e.g., ≤0.1% diethylamine) and stability studies under ICH Q1A conditions .

Tables for Key Data

Table 1. HPLC Method Parameters for Mycophenolate Mofetil Impurities

| Compound | Relative Retention Time | Limit (%) |

|---|---|---|

| Mycophenolic acid | 0.33 | 0.5 |

| Related Compound A | 0.45 | 0.1 |

| Related Compound B | 0.49 | 0.1 |

Table 2. Triethylamine Exposure Effects on Visual Acuity

| Concentration (mg/m³) | Contrast Sensitivity Reduction (%) |

|---|---|

| 3.0 | 5.2 |

| 6.5 | 12.1 |

| 40.6 | 28.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.